molecular formula C22H38S4 B1314637 1,2,4,5-Tetrakis(tert-butylthio)benzene CAS No. 447463-65-2

1,2,4,5-Tetrakis(tert-butylthio)benzene

Cat. No. B1314637
Key on ui cas rn: 447463-65-2
M. Wt: 430.8 g/mol
InChI Key: LOCUYYPERSWXJI-UHFFFAOYSA-N
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Patent
US09381257B2

Procedure details

Sodium (9.3 g, 0.18 mol) was added to a degassed solution of 2-methyl-2-propanethiol (20.9 mL, 0.18 mol) in dry DMF (105 mL), under stirring at 0° C. in nitrogen atmosphere. The mixture was allowed to reach room temperature (RT, 20-25° C.) and stirred overnight. 1,2,4,5-Tetrachlorobenzene (8.0 g, 0.037 mol) was then added and the resulting mixture was stirred at RT for 2 h and then gently refluxed for 18 h. After cooling at RT, the reaction mixture was poured over ice (100 g), the precipitate was removed by filtration, washed with water, and dried to give 11.0 g of the title compound as an off-white powder.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
20.9 mL
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][C:3]([SH:6])([CH3:5])[CH3:4].Cl[C:8]1[CH:13]=[C:12](Cl)[C:11](Cl)=[CH:10][C:9]=1Cl>CN(C=O)C>[C:3]([S:6][C:8]1[CH:13]=[C:12]([S:6][C:3]([CH3:5])([CH3:4])[CH3:2])[C:11]([S:6][C:3]([CH3:5])([CH3:4])[CH3:2])=[CH:10][C:9]=1[S:6][C:3]([CH3:5])([CH3:4])[CH3:2])([CH3:5])([CH3:4])[CH3:2] |^1:0|

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
[Na]
Name
Quantity
20.9 mL
Type
reactant
Smiles
CC(C)(C)S
Name
Quantity
105 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)Cl
Step Three
Name
ice
Quantity
100 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring at 0° C. in nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
(RT, 20-25° C.)
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at RT for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
gently refluxed for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling at RT
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)SC1=C(C=C(C(=C1)SC(C)(C)C)SC(C)(C)C)SC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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